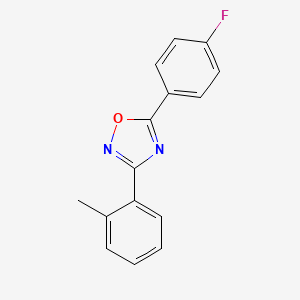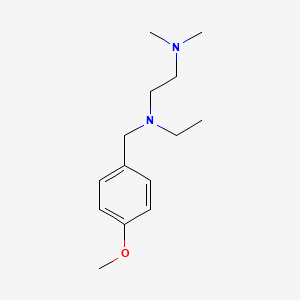![molecular formula C14H19NO3 B5817694 2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate](/img/structure/B5817694.png)
2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate, also known as EPCA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. EPCA is a member of the phenylacetate family of compounds, which are known for their diverse biological activities.
作用機序
The mechanism of action of 2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation and survival. 2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate has been shown to inhibit the activation of the MAPK and NF-kB signaling pathways, which are known to play a role in cancer cell growth and survival.
Biochemical and Physiological Effects:
2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate has also been found to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6. Additionally, 2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate has been shown to reduce the expression of various genes that are involved in cancer cell growth and survival.
実験室実験の利点と制限
One advantage of using 2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate in lab experiments is its broad range of biological activities, which makes it a useful tool for studying various cellular processes. Additionally, 2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate has been found to be relatively non-toxic, which makes it a good candidate for further development as a therapeutic agent. However, one limitation of using 2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity.
将来の方向性
There are several future directions for research on 2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate. One area of interest is the development of 2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate as a therapeutic agent for cancer and other diseases. Further studies are needed to determine the optimal dosage and delivery method for 2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate, as well as its safety and efficacy in clinical trials. Additionally, more research is needed to fully understand the mechanism of action of 2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate and its potential interactions with other cellular processes. Finally, future studies could explore the use of 2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate in combination with other drugs or therapies to enhance its effectiveness.
合成法
2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate can be synthesized using a multistep process that involves the reaction of 2-nitrobenzoyl chloride with 1-ethylpropylamine, followed by reduction of the resulting nitro compound to the corresponding amine. The final step involves the reaction of the amine with acetic anhydride to produce 2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate.
科学的研究の応用
2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate has also been found to have antiviral activity against the herpes simplex virus.
特性
IUPAC Name |
[2-(pentan-3-ylcarbamoyl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-4-11(5-2)15-14(17)12-8-6-7-9-13(12)18-10(3)16/h6-9,11H,4-5H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYERKJSBRJJVPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC=CC=C1OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-5-methoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B5817619.png)
![4-{2-benzyl-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine](/img/structure/B5817631.png)
![N-(4-chlorophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5817640.png)



![N-[2-(1-azepanyl)-2-oxoethyl]-N-cyclohexylmethanesulfonamide](/img/structure/B5817651.png)

![N-(2,6-difluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5817668.png)
![4-[(diphenylacetyl)amino]benzamide](/img/structure/B5817679.png)


![5-{[(4-methylphenyl)thio]methyl}-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5817703.png)
![4,5-dimethyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5817710.png)